molecular formula C24H44N2O2S B14310315 Benzenesulfonamide, 4-amino-N-octadecyl- CAS No. 113687-33-5

Benzenesulfonamide, 4-amino-N-octadecyl-

Cat. No.: B14310315
CAS No.: 113687-33-5
M. Wt: 424.7 g/mol
InChI Key: ZBDTVAOQVHJXKC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-octadecyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-octadecyl- typically involves the reaction of 4-aminobenzenesulfonamide with an octadecyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the benzenesulfonamide attacks the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-octadecyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-octadecyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-octadecyl- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-octadecyl- is unique due to the presence of both the amino group and the long octadecyl chain. This combination imparts distinct amphiphilic properties, making it suitable for applications in surfactant and emulsifier formulations.

Properties

CAS No.

113687-33-5

Molecular Formula

C24H44N2O2S

Molecular Weight

424.7 g/mol

IUPAC Name

4-amino-N-octadecylbenzenesulfonamide

InChI

InChI=1S/C24H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-29(27,28)24-20-18-23(25)19-21-24/h18-21,26H,2-17,22,25H2,1H3

InChI Key

ZBDTVAOQVHJXKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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